Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-25-7) is a fused heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.25 g/mol . It features an imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and an ethyl ester at position 2.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPSJGHPQNUUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with ethyl acetoacetate, followed by cyclization under acidic conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Methyl vs. Halogen Groups
Ethyl 5,7-Dichloroimidazo[1,2-c]pyrimidine-2-Carboxylate (CAS 1313712-28-5)
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Key Differences: Chlorine atoms at positions 5 and 7 increase electronegativity and stability compared to methyl groups.
- Applications : Used in Suzuki cross-coupling reactions to generate amides via Dimroth rearrangement under basic conditions .
Ethyl 3,6-Dichloroimidazo[1,2-a]pyridine-2-Carboxylate (CAS 478040-91-4)
Core Heterocycle Modifications
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-Carboxylate (CAS 1871041-43-8)
- Molecular Formula : C₁₀H₁₂N₄O₂
- Key Differences :
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-Carboxylate (CAS 1232224-62-2)
Positional Isomerism and Functional Group Effects
Ethyl 6,8-Dibromo-5-Methylimidazo[1,2-a]pyridine-2-Carboxylate (CAS 859787-43-2)
- Molecular Formula : C₁₁H₁₀Br₂N₂O₂
- Key Differences: Bromine atoms at positions 6 and 8 increase steric bulk and polarizability. Used in radiopharmaceutical labeling due to bromine’s isotopic properties .
Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-Carboxylate (CAS 1000017-97-9)
- Molecular Formula : C₁₀H₁₁N₃O₂
- Key Differences: Amino group at position 5 enhances solubility in aqueous media. Increased hydrogen-bond donor capacity (NH₂) improves binding to biological targets like CDK inhibitors .
Biological Activity
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂
- SMILES : CCOC(=O)C1=C2N=C(C=C(N2C=N1)C)C
- InChIKey : GNBCQZPQUQPWDG-UHFFFAOYSA-N
The compound features a unique imidazo-pyrimidine core structure that influences its reactivity and biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds synthesized from related structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study involving substituted imidazo[1,2-a]pyridine derivatives, compounds showed moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Its mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation. For example, similar compounds have been found to act as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation and could lead to apoptosis in cancer cells .
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. Preliminary findings suggest it may inhibit certain enzymes linked to inflammatory processes or cancer progression. However, specific targets remain to be fully elucidated.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes reacting 5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane at room temperature.
Reaction Pathways
- Oxidation : The compound can undergo oxidation using agents like potassium permanganate.
- Reduction : Reduction reactions are feasible with sodium borohydride.
- Substitution : Nucleophilic substitution can occur at the carboxylate group leading to various derivatives.
Study 1: Antituberculosis Activity
A series of derivatives based on imidazo[1,2-a]pyridine were synthesized and tested for their antimycobacterial activity. The study highlighted that specific substitutions on the imidazo ring significantly influenced activity levels against Mycobacterium tuberculosis. The most active compounds were identified with MIC values comparable to established antituberculosis agents .
Study 2: Enzyme Inhibition Mechanism
Research into the enzyme inhibition properties of related compounds has shown promising results in modulating pathways associated with cancer progression. These studies suggest that modifications to the imidazo-pyrimidine framework can enhance selectivity and potency against target enzymes involved in tumor growth and metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
